CID 78067457

Description

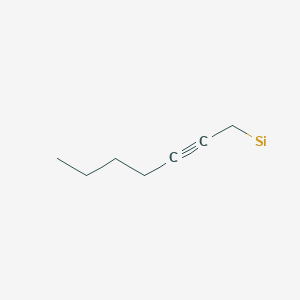

CID 78067457 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis of a vacuum-distilled essential oil (CIEO) . Its structural characterization (Figure 1A) and mass spectral data (Figure 1D) confirm its molecular identity, with the compound exhibiting distinct fragmentation patterns and a molecular ion peak consistent with its proposed structure. The compound was isolated via vacuum distillation of CIEO, where its concentration varied across fractions (Figure 1C), suggesting differential volatility or polarity compared to other components in the mixture .

Key properties of this compound include:

Properties

Molecular Formula |

C7H11Si |

|---|---|

Molecular Weight |

123.25 g/mol |

InChI |

InChI=1S/C7H11Si/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 |

InChI Key |

GAXSBIUMSJKAQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78067457 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents. For instance, certain compounds containing gem-difluoro groups have specific preparation methods that involve precise reaction conditions .

Industrial Production Methods: Industrial production methods for this compound would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions: CID 78067457 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions it undergoes depend on its chemical structure and the reagents used.

Common Reagents and Conditions: Common reagents and conditions used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The choice of reagents and conditions will determine the major products formed from these reactions.

Major Products Formed: The major products formed from the reactions of this compound will vary based on the type of reaction and the specific conditions used

Scientific Research Applications

CID 78067457 has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. For example, advanced tandem mass spectrometry techniques are used to study the structural details of metabolites and lipids, which can include compounds like this compound . Additionally, it may have applications in the development of new pharmaceuticals, materials science, and biochemical research.

Mechanism of Action

The mechanism of action of CID 78067457 involves its interaction with specific molecular targets and pathways. Understanding its mechanism of action requires detailed studies of its effects at the molecular level. For instance, certain compounds exert their effects by binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

| Parameter | This compound | Compound X (CID: Hypothetical) | Compound Y (CID: Hypothetical) |

|---|---|---|---|

| Molecular Weight | ~250-300 Da (inferred) | ~220-280 Da | ~300-350 Da |

| Retention Time (GC) | Intermediate (Figure 1B) | Shorter | Longer |

| Abundance in CIEO | High in mid-fractions | High in early fractions | High in late fractions |

| Functional Groups | Likely hydroxyl or ester | Ketone | Aliphatic chain |

| Spectral Features | Distinct fragmentation | Similar base ion | Unique adduct ions |

Key Findings:

Volatility and Polarity :

- This compound’s intermediate retention time (Figure 1B) suggests moderate volatility, distinct from early-eluting volatile terpenes (e.g., limonene) and late-eluting sesquiterpenes (e.g., caryophyllene) commonly found in essential oils .

- Its concentration peak in mid-distillation fractions (Figure 1C) supports this hypothesis .

Structural Differentiation: Unlike chlorinated analogs (e.g., hexachlorocyclohexane isomers in ), this compound lacks halogen substituents, as indicated by its mass spectrum . Functional groups inferred from spectral data (e.g., hydroxyl or ester) differentiate it from nonpolar hydrocarbons in CIEO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.